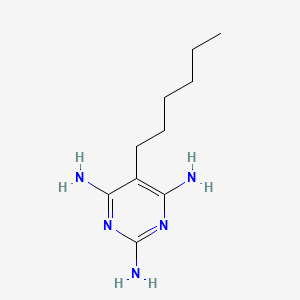
5-Bromoquinolin-8-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H7Br2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinolin-8-ol hydrobromide typically involves the bromination of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-8-ol derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce quinolin-8-amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromoquinolin-8-ol hydrobromide is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in drug design, contributing to the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromoquinolin-8-ol hydrobromide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound of 5-Bromoquinolin-8-ol hydrobromide, known for its chelating properties.
5-Chloroquinolin-8-ol: A similar compound with a chlorine atom instead of bromine, also studied for its antimicrobial properties.
8-Hydroxyquinoline: Another derivative of quinoline, widely used in various applications, including as a chelating agent and in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications where bromine’s properties are advantageous.
Properties
CAS No. |
93933-42-7 |
|---|---|
Molecular Formula |
C9H7Br2NO |
Molecular Weight |
304.97 g/mol |
IUPAC Name |
5-bromoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
InChI Key |
INBIJWZJRNXOES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)


